1-(2-Cyano-4-fluorophenyl)piperidine-4-carboxylic acid

Description

Molecular Architecture and Conformational Analysis

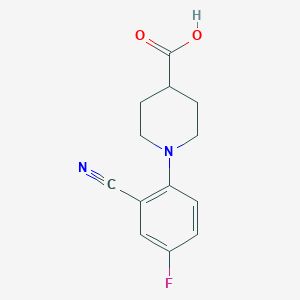

The molecular structure of 1-(2-Cyano-4-fluorophenyl)piperidine-4-carboxylic acid incorporates a six-membered piperidine ring as the central scaffold, with substitution patterns that significantly influence its three-dimensional conformation. The compound features a carboxylic acid group (-COOH) attached to the 4-position of the piperidine ring, while the nitrogen atom at position 1 is connected to a substituted phenyl ring bearing both cyano (-CN) and fluorine (-F) substituents. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting the specific substitution pattern where the cyano group occupies the ortho position (position 2) and the fluorine atom is located at the para position (position 4) relative to the piperidine attachment point.

The simplified molecular-input line-entry system representation (C1CN(CCC1C(=O)O)C2=C(C=C(C=C2)F)C#N) provides a concise description of the connectivity pattern, illustrating the spatial relationship between the piperidine core and the substituted phenyl ring. The molecular geometry is further characterized by the presence of multiple rotatable bonds, with computational analysis indicating two rotatable bonds that contribute to conformational flexibility. The three-dimensional structure exhibits chair conformation for the piperidine ring, which is typical for six-membered saturated heterocycles, while the phenyl ring maintains planarity due to its aromatic character.

The electronic distribution within the molecule is significantly influenced by the electron-withdrawing cyano and fluorine substituents, which create regions of electron deficiency on the phenyl ring. The carboxylic acid functionality introduces additional polarity and hydrogen bonding capability, contributing to the overall molecular dipole moment. The exact mass of 248.09610582 daltons reflects the precise isotopic composition, accounting for the most abundant isotopes of carbon-12, hydrogen-1, nitrogen-14, oxygen-16, and fluorine-19.

Spectroscopic Characterization (Fourier Transform Infrared, Raman, Nuclear Magnetic Resonance)

The spectroscopic characterization of this compound relies on multiple analytical techniques to elucidate structural features and confirm molecular identity. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural elucidation, providing detailed information about hydrogen and carbon environments within the molecule. The proton nuclear magnetic resonance spectrum would be expected to display characteristic signals for the piperidine ring protons, with the axial and equatorial protons showing distinct chemical shifts and coupling patterns. The aromatic protons of the substituted phenyl ring would appear in the downfield region, typically between 7-8 parts per million, with fluorine coupling effects influencing the splitting patterns of adjacent aromatic protons.

Fourier transform infrared spectroscopy provides valuable information about functional group characteristics, particularly the carboxylic acid carbonyl stretch, which typically appears around 1700-1750 wavenumbers. The cyano group contributes a distinctive sharp absorption band around 2200-2260 wavenumbers, while the carbon-fluorine bond exhibits characteristic stretching vibrations in the 1000-1300 wavenumber region. The broad hydroxyl stretch of the carboxylic acid group would be observed in the 2500-3300 wavenumber range, often appearing as a broad absorption due to hydrogen bonding interactions.

Raman spectroscopy complements infrared analysis by providing additional vibrational information, particularly useful for characterizing symmetric vibrations and aromatic ring modes. The technique has been employed in the analysis of related piperidine-containing compounds for identification and structural confirmation purposes. The cyano stretching mode in Raman spectroscopy typically appears as a strong, sharp band, providing definitive confirmation of the nitrile functionality. The aromatic carbon-carbon stretching vibrations and ring breathing modes contribute characteristic patterns in the 1400-1600 wavenumber region.

X-ray Crystallographic Studies and Hydrogen Bonding Networks

X-ray crystallographic analysis of this compound would provide definitive structural information regarding bond lengths, angles, and intermolecular interactions within the crystal lattice. While specific crystallographic data for this compound was not identified in the available literature, structural analysis of related piperidine carboxylic acid derivatives provides insight into expected hydrogen bonding patterns and crystal packing arrangements. The carboxylic acid functionality serves as both a hydrogen bond donor through the hydroxyl group and a hydrogen bond acceptor through the carbonyl oxygen, facilitating the formation of extended hydrogen bonding networks within the crystal structure.

The presence of the cyano group introduces additional hydrogen bonding acceptor capability through the nitrogen atom, potentially participating in weak hydrogen bonding interactions with neighboring molecules. The fluorine substituent, despite its high electronegativity, typically exhibits weaker hydrogen bonding interactions compared to oxygen or nitrogen, but may still contribute to the overall crystal packing through van der Waals forces and dipole-dipole interactions. The piperidine ring nitrogen, when protonated under appropriate conditions, could serve as an additional hydrogen bonding site, further stabilizing the crystal structure.

Intermolecular interactions within the crystal lattice are expected to include classical hydrogen bonds between carboxylic acid groups, forming characteristic dimeric or chain-like arrangements. The aromatic ring system may participate in π-π stacking interactions with adjacent molecules, contributing to the overall stability of the crystal structure. The three-dimensional arrangement of molecules within the unit cell would be influenced by the balance between hydrogen bonding, van der Waals forces, and electrostatic interactions arising from the polar substituents.

Computational Chemistry Modeling (Density Functional Theory, Molecular Dynamics Simulations)

Computational chemistry approaches provide valuable insights into the electronic structure, molecular geometry, and dynamic behavior of this compound. Density functional theory calculations can elucidate the optimized molecular geometry, revealing preferred conformations and energy barriers for rotation around single bonds. The electron density distribution calculated through density functional theory methods provides information about reactive sites and charge distribution patterns throughout the molecule. The presence of electron-withdrawing groups such as cyano and fluorine significantly influences the electronic properties of the phenyl ring, creating regions of electron deficiency that affect chemical reactivity.

Molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, providing insights into electronic transitions and potential chemical behavior. The calculated dipole moment reflects the overall polarity of the molecule, with contributions from the polar functional groups creating a significant molecular dipole. The computed logarithm of the partition coefficient (XLogP3-AA value of 1.9) indicates moderate lipophilicity, suggesting balanced hydrophilic and hydrophobic character.

Molecular dynamics simulations can provide information about conformational flexibility and dynamic behavior in solution. The piperidine ring exhibits characteristic chair-boat interconversion dynamics, while rotation around the carbon-nitrogen bond connecting the piperidine to the phenyl ring contributes to conformational sampling. The carboxylic acid group can adopt different orientations relative to the piperidine ring, influenced by intramolecular interactions and solvent effects. Hydrogen bonding analysis through molecular dynamics simulations reveals the propensity for intermolecular association and solvation patterns in aqueous and organic solvents.

Properties

IUPAC Name |

1-(2-cyano-4-fluorophenyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O2/c14-11-1-2-12(10(7-11)8-15)16-5-3-9(4-6-16)13(17)18/h1-2,7,9H,3-6H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXGXXQTYLAETER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=C(C=C(C=C2)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Established Methods

The preparation of 4-cyanopiperidine hydrochloride is a critical step, as this intermediate forms the basis for further derivatization. Two main methods have been reported:

Dehydration of Isonipecotamide using Phosphorus Oxychloride (POCl3):

This classical method involves dehydrating isonipecotamide to form 4-cyanopiperidine hydrochloride. The reaction proceeds via heating with POCl3, followed by aqueous workup and pH adjustment to liberate the free base, which is then converted to the hydrochloride salt. However, this method involves multiple steps including protection/deprotection of amine groups (e.g., Boc protection), extensive solvent use, and relatively moderate yields (around 54.7% overall).Dehydration of Isonipecotamide using Thionyl Chloride in the Presence of Dibutylformamide:

A more recent and improved method involves suspending isonipecotamide in n-propyl acetate, adding dibutylformamide as an additive, and then slowly adding thionyl chloride at controlled temperature (around 20°C). This method proceeds under mild conditions and yields 4-cyanopiperidine hydrochloride with high purity (up to 98.1%) and improved yields (73–79%).

Reaction Conditions and Workup

| Parameter | Details |

|---|---|

| Starting Material | Isonipecotamide (97% purity) |

| Solvent | n-Propyl acetate |

| Additive | Dibutylformamide (approx. 1 eq.) |

| Dehydrating Agent | Thionyl chloride (2–4 eq.) |

| Temperature | 20°C |

| Reaction Time | 18 hours stirring after reagent addition |

| Workup | Filtration, washing with n-propyl acetate, drying |

| Yield | 73–79% (by weight, high purity product) |

| Product | 4-Cyanopiperidine hydrochloride (solid) |

This method avoids the need for multiple protection/deprotection steps and reduces solvent consumption and laborious purification. The product is isolated by filtration as a solid, washed, and dried, making it suitable for subsequent synthetic steps.

Functionalization to 1-(2-Cyano-4-fluorophenyl)piperidine-4-carboxylic acid

Introduction of the 2-Cyano-4-fluorophenyl Group

The next key step involves the N-alkylation or N-arylation of the piperidine nitrogen with a suitably substituted 2-cyano-4-fluorophenyl moiety. While detailed stepwise procedures specific to this exact compound are limited in open literature, general synthetic approaches include:

Nucleophilic Substitution:

Reacting 4-cyanopiperidine or its derivatives with 2-cyano-4-fluorophenyl halides (e.g., bromide or chloride) under basic conditions to form the N-substituted product.Cross-Coupling Reactions:

Palladium-catalyzed Buchwald-Hartwig amination or related cross-coupling methods can be employed to couple the piperidine nitrogen with aryl halides bearing the cyano and fluorine substituents.

Carboxylation at Piperidine 4-Position

The carboxylic acid group at the 4-position of the piperidine ring can be introduced either:

- By starting with piperidine-4-carboxylic acid derivatives and then performing N-substitution, or

- By functionalizing the 4-cyanopiperidine intermediate through hydrolysis of the cyano group to the corresponding carboxylic acid under acidic or basic conditions.

Summary Table of Preparation Steps

Research Findings and Optimization Notes

The dehydration method using thionyl chloride and dibutylformamide is preferred for industrial scale due to better yields, simpler workup, and reduced solvent use compared to classical POCl3 methods.

Reaction temperature control (maintaining ~20°C) is critical to avoid side reactions and degradation.

The isolation of 4-cyanopiperidine hydrochloride as a solid by filtration facilitates purification and downstream processing.

For the N-arylation step, using palladium-catalyzed cross-coupling reactions can improve regioselectivity and yields, especially when sensitive functional groups like cyano and fluorine are present.

Hydrolysis of the nitrile to the carboxylic acid must be carefully controlled to prevent overreaction or ring opening.

Chemical Reactions Analysis

1-(2-Cyano-4-fluorophenyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-Cyano-4-fluorophenyl)piperidine-4-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Material Science: The compound’s unique structural features make it useful in the development of advanced materials with specific electronic properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism by which 1-(2-Cyano-4-fluorophenyl)piperidine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The cyano and fluoro groups enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity. The piperidine ring provides structural stability, allowing the compound to fit into the active sites of target proteins. Pathways involved may include inhibition of enzyme activity or receptor antagonism, depending on the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(2-Cyano-4-fluorophenyl)piperidine-4-carboxylic acid with structurally related piperidine-4-carboxylic acid derivatives:

Key Structural and Functional Insights:

- Electron-Withdrawing Groups: The cyano and fluorine substituents in the target compound enhance its acidity compared to non-halogenated analogs (e.g., 1-benzylpiperidine-4-carboxylic acid) .

- Bioactivity Trends : Sulfonyl and halogenated derivatives (e.g., bromobenzyl or trifluoromethyl groups) exhibit stronger binding to hydrophobic enzyme pockets, as seen in kinase and protease inhibition assays .

- Solubility : Carboxylic acid derivatives like the target compound generally show higher aqueous solubility (LogS ~-2.5) compared to ester or amide analogs (LogS ~-3.5) .

Pharmacological Potential

- While direct data are unavailable, the compound’s structural analogs demonstrate:

Notes

Biological Activity

1-(2-Cyano-4-fluorophenyl)piperidine-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in various fields, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 247.26 g/mol. The presence of cyano and fluorine substituents on the phenyl ring enhances its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The cyano group increases the compound's binding affinity to these targets, while the piperidine ring contributes to its structural stability, allowing effective interaction with active sites of proteins.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.

- Receptor Modulation : It can act as an antagonist or agonist at various receptors, influencing neurotransmitter systems and potentially providing therapeutic effects for neurological disorders.

Biological Activities

This compound has been studied for various biological activities:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of MCF-7 (breast cancer) cells with an IC50 value in the micromolar range.

- Neurological Applications : Given its structural characteristics, it serves as a building block for developing compounds targeting neurological disorders such as depression and anxiety.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity | IC50 Values |

|---|---|---|---|

| 1-(2-Cyano-4-chlorophenyl)piperidine-4-carboxylic acid | Chlorine instead of Fluorine | Moderate anticancer activity | Varies |

| 1-(2-Cyano-4-nitrophenyl)piperidine-4-carboxylic acid | Nitro group addition | Enhanced antibacterial properties | Varies |

This table illustrates how variations in substituents can lead to significant differences in biological activity.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of this compound. For example:

- Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry evaluated various derivatives of piperidine carboxylic acids, including this compound. Results indicated that it effectively induced apoptosis in cancer cells through caspase activation pathways .

- Neuropharmacological Assessment : Research focused on the compound's potential as a therapeutic agent for neurological conditions demonstrated its ability to modulate neurotransmitter levels in vitro, suggesting possible antidepressant effects .

Q & A

Q. What are the standard synthetic routes for 1-(2-cyano-4-fluorophenyl)piperidine-4-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the functionalization of the piperidine ring followed by coupling with a substituted aromatic moiety. Key steps include:

- Acylation/Carboxylation : Introduce the carboxylic acid group at the 4-position of piperidine using reagents like acetic anhydride or chloroacetyl chloride under reflux conditions .

- Cyano-Fluorophenyl Coupling : Use palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution to attach the 2-cyano-4-fluorophenyl group .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the compound .

Optimization Strategies : - Vary temperature (60–120°C) and solvent polarity (DMF, THF) to balance reaction rate and side-product formation.

- Monitor progress with TLC or HPLC to identify ideal quenching points .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- NMR Spectroscopy : Use - and -NMR to confirm the piperidine ring conformation, fluorophenyl substitution pattern, and carboxylic acid proton .

- IR Spectroscopy : Validate functional groups (C≡N stretch at ~2200 cm, carboxylic acid O-H at 2500–3000 cm) .

- HPLC/MS : Assess purity (>95%) and molecular weight consistency .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data (e.g., varying IC50_{50}50 values across studies)?

- Comparative Assay Standardization : Replicate studies using identical cell lines (e.g., HeLa for anticancer activity) and control compounds to isolate protocol-dependent variability .

- Structural Confirmation : Verify batch-to-batch consistency via X-ray crystallography or 2D-NMR to rule out isomerism or impurities .

- Molecular Dynamics Simulations : Model interactions with target proteins (e.g., kinases) to identify binding site discrepancies caused by solvent or protonation states .

Q. What strategies are effective for optimizing regioselectivity in derivatizing the piperidine ring?

- Protecting Group Chemistry : Temporarily block the carboxylic acid with tert-butyl esters to direct reactions to the piperidine nitrogen .

- Catalytic Control : Use chiral catalysts (e.g., BINOL-derived ligands) for asymmetric functionalization at the 2- or 3-position of the ring .

- Computational Screening : Apply density functional theory (DFT) to predict reactive sites and transition states for targeted modifications .

Q. How can researchers address stability challenges (e.g., hygroscopicity, thermal decomposition) during storage and handling?

- Lyophilization : Convert the compound to a stable salt form (e.g., sodium or hydrochloride) to reduce moisture sensitivity .

- Controlled Atmosphere Storage : Use desiccants (silica gel) and inert gas (N) vials to prevent oxidation .

- Stability-Indicating Assays : Regularly test via accelerated stability studies (40°C/75% RH) paired with HPLC to detect degradation products .

Q. What methodologies are recommended for elucidating structure-activity relationships (SAR) in novel derivatives?

- Systematic Substituent Variation : Modify the fluorophenyl (e.g., Cl, Br substitution) and piperidine (e.g., methyl, hydroxyl groups) moieties to map pharmacophore requirements .

- Free-Wilson Analysis : Quantify contributions of individual substituents to bioactivity using multivariate regression models .

- Cryo-EM or SPR : Resolve binding modes with targets (e.g., G-protein-coupled receptors) to correlate structural features with activity .

Q. How should researchers design studies to investigate synergistic effects with other therapeutic compounds?

- Isobolographic Analysis : Define combination indices (CI) for dose-response matrices using fixed-ratio mixtures in cellular assays .

- Metabolomic Profiling : Use LC-MS/MS to track pathway perturbations (e.g., apoptosis, inflammation) when co-administered with adjuvants .

- In Vivo PK/PD Models : Assess bioavailability and tissue distribution in rodent models to optimize dosing schedules .

Data Analysis & Validation

Q. What statistical approaches are suitable for optimizing reaction yields in high-throughput screening?

- Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to evaluate interactions between temperature, catalyst loading, and solvent .

- Machine Learning : Train models on historical reaction data to predict optimal conditions for new derivatives .

- Response Surface Methodology (RSM) : Visualize yield-contour plots to identify maxima in multi-variable systems .

Q. How can conflicting spectral data (e.g., ambiguous NMR peaks) be resolved?

- 2D NMR Techniques : Use HSQC and HMBC to assign overlapping proton and carbon signals .

- Isotopic Labeling : Synthesize - or -enriched analogs to trace connectivity in complex splitting patterns .

- Dynamic NMR : Analyze temperature-dependent peak coalescence to study conformational exchange .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.